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1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)- -

1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)-

Catalog Number: EVT-13212592
CAS Number:
Molecular Formula: C16H15NO
Molecular Weight: 237.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)- is a complex organic compound belonging to the isoindole family, characterized by a bicyclic structure that includes an isoindole moiety. This compound exhibits significant potential in medicinal chemistry due to its structural features, which allow for various chemical modifications and biological activities.

Source

The compound can be synthesized through various chemical methodologies, including iodine-mediated cyclization and other synthetic routes that involve starting materials such as 2-vinylbenzylidene amines and nitriles . The compound's derivatives have been explored in several studies for their pharmacological properties.

Classification

1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)- is classified as an isoindole derivative. Isoindoles are known for their diverse biological activities, including anti-inflammatory and anticancer properties .

Synthesis Analysis

Methods

The synthesis of 1H-Isoindole derivatives typically involves the following methods:

  • Iodoamination: This method utilizes iodine to facilitate the cyclization of 2-vinylbenzylidene amines. The reaction occurs in a polar solvent like dimethylformamide (DMF) at elevated temperatures, leading to satisfactory yields of the desired isoindole derivatives .
  • Mannich Reaction: This approach involves the reaction of formaldehyde with amines and ketones to form substituted isoindoles. The presence of different substituents on the aromatic ring can significantly influence the yield and purity of the final product .

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and minimize by-products. For instance, using n-butyllithium as a base in ether solvents has been shown to be effective in generating reactive intermediates for subsequent cyclization .

Molecular Structure Analysis

Data

  • Molecular Formula: C15H15N
  • Molecular Weight: Approximately 225.29 g/mol
  • CAS Number: Not explicitly provided but can be derived from its structural formula.
Chemical Reactions Analysis

Reactions

1H-Isoindole derivatives can undergo various chemical reactions such as:

  • Electrophilic Substitution: The aromatic nature of the isoindole structure allows for electrophilic substitution reactions, which can introduce diverse functional groups onto the aromatic ring.
  • Reduction Reactions: The presence of double bonds within the isoindole framework makes it susceptible to reduction reactions, leading to saturated derivatives.

Technical Details

Reactions are typically conducted under controlled conditions to prevent degradation or unwanted side reactions. Monitoring through techniques like thin-layer chromatography (TLC) is essential for assessing reaction progress .

Mechanism of Action

The mechanism of action for compounds derived from 1H-Isoindole often involves interaction with biological targets such as enzymes or receptors. For instance, some isoindole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes .

Process Data

The inhibition mechanism generally involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. This interaction is often quantified through molecular docking studies that predict binding affinities and modes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points can vary based on purity but generally fall within a defined range for isoindoles.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and chloroform.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are utilized to confirm structural integrity and purity post-synthesis .

Applications

1H-Isoindole derivatives are being investigated for various scientific applications:

  • Pharmaceutical Development: Due to their biological activities, they are explored as potential anti-inflammatory agents and anticancer drugs.
  • Biological Research: Their unique structural properties make them valuable tools in studying biological pathways and mechanisms.

Research continues into optimizing these compounds for enhanced efficacy and reduced side effects in therapeutic applications .

Biosynthesis and Natural Occurrence

Phylogenetic Distribution of Isoindole Alkaloids in Microbial and Plant Systems

The 5-methoxy-2-(phenylmethyl)-substituted isoindoline scaffold demonstrates a phylogenetically restricted distribution, predominantly localized within specific fungal lineages. Filamentous fungi, particularly Penicillium, Aspergillus, and Stachybotrys species, represent primary producers of structurally related isoindolinone alkaloids [8]. These fungi typically occupy specialized ecological niches as endophytes residing within plant tissues or as saprotrophs decomposing organic matter in soil ecosystems. Over 170 characterized fungal isoindolinone derivatives—including stachybotrins, marilines, and meyeroguillines—share core structural homology with the 5-methoxy-2-benzyl-substituted target compound, suggesting convergent biosynthetic capabilities within these taxonomic groups [8].

Notably, bacterial producers of methoxy-substituted isoindoles are exceptionally rare. While non-ribosomal peptide synthetase (NRPS) pathways in Pseudomonas and actinobacteria generate diverse heterocyclic alkaloids, genomic analyses of NRPS clusters show minimal evidence for the specific incorporation of methoxy-phenylalkyl-substituted isoindoline units [5] [6]. Similarly, vascular plants exhibit limited capacity for de novo biosynthesis of isoindolinone alkaloids despite producing structurally distinct benzylisoquinoline alkaloids. This phylogenetic pattern implies evolutionary recruitment of dedicated enzymatic machinery for isoindoline assembly primarily within ascomycetous fungi.

Table 1: Phylogenetic Distribution of Isoindolinone Alkaloid Producers

Organism TypeRepresentative Genera/SpeciesStructural Features Shared with Target CompoundFrequency
Filamentous FungiStachybotrys, Penicillium, Aspergillus2-benzyl substitution, 5-methoxy group, reduced isoindoline coreHigh (170+ documented derivatives) [8]
ActinobacteriaStreptomycesIsoindole-derived fragments in complex hybrids (e.g., indolocarbazoles)Low (Indirect pathways) [1]
PseudomonadsPseudomonas putidaPyoverdine siderophores (contains dihydroisoquinoline)Very low (Divergent structures) [9]
Vascular PlantsNot identifiedBenzylisoquinoline alkaloids (structural analogs absent)None reported

Enzymatic Pathways for Methoxy-Substituted Isoindole Scaffold Assembly

Biosynthesis of the 1H-isoindole-5-methoxy-2-(phenylmethyl) scaffold proceeds through a conserved sequence of enzymatic transformations initiated by cyclization of a polyketide or shikimate-derived precursor. Isotopic labeling studies on related fungal isoindolinones support a pathway commencing with condensation of L-tyrosine or L-phenylalanine with a C₃ polyketide unit (e.g., malonyl-CoA) [8]. This linear precursor undergoes ortho-carboxycyclization via a dedicated isoindolinone synthase, forming the bicyclic core structure. Enzymology investigations suggest this cyclization involves an ATP-grasp ligase or amide bond-forming enzyme acting on an acyl-CoA-activated carboxylate [3].

Methoxy group installation occurs at C5 via regioselective O-methylation catalyzed by an S-adenosylmethionine (SAM)-dependent methyltransferase. This enzymatic step exhibits strict regiochemical preference, evidenced by the consistent isolation of 5-methoxy (rather than 4- or 6-methoxy) derivatives in natural isolates [8]. The methyltransferase responsible displays high affinity for phenolic intermediates preceding reduction of the isoindole double bond. Final reduction of the isoindole 3,4-double bond is mediated by NAD(P)H-dependent reductases belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, yielding the 2,3-dihydro-1H-isoindole (isoindoline) system [3] [4].

Crucially, the phenylmethyl (benzyl) group at C2 originates from the aromatic amino acid precursor (L-phenylalanine). Biochemical evidence suggests an unusual retentive alkylation mechanism where the Cα–Cβ bond of phenylalanine remains intact during transfer to the isoindoline nitrogen, contrasting typical decarboxylative pathways [1] [8]. This implies involvement of a specialized benzyltransferase enzyme or an integrated NRPS module facilitating nucleophilic attack of the nascent isoindoline nitrogen on a phenylalanyl electrophile.

Table 2: Key Enzymatic Steps in 5-Methoxy-2-(phenylmethyl)isoindoline Biosynthesis

Enzymatic StepEnzyme ClassCatalytic FunctionPrecursor/Substrate
Aromatic amino acid activationAcyl-CoA ligase / Adenylating domainActivation of Phe/Tyr carboxylateL-Phenylalanine / L-Tyrosine
CyclizationIsoindolinone synthaseOrtho-carboxycyclization forming isoindole bicyclic coreAcyl-CoA-activated aryl acid
C5 HydroxylationCytochrome P450 monooxygenaseRegioselective aromatic hydroxylation at C5Aromatic ring of isoindole
C5 O-MethylationSAM-dependent MethyltransferaseMethoxy group installation at C55-Hydroxyisoindole derivative
Core reductionNAD(P)H-dependent Reductase (SDR)Reduction of 3,4-double bond yielding isoindolineUnsaturated isoindole
N-BenzylationBenzyltransferase / NRPS-like enzymeTransfer of phenylmethyl group to N2Activated phenylalkyl donor

Role of Non-Ribosomal Peptide Synthetases in Isoindole Derivative Biosynthesis

Non-ribosomal peptide synthetases (NRPSs) play pivotal and diverse roles in assembling isoindole alkaloids, including those featuring methoxy and phenylmethyl substituents. While the core 1H-isoindole-2,3-dione moiety may arise via non-NRPS pathways (e.g., polyketide or shikimate routes), genomic analyses of Stachybotrys and Penicillium species reveal that NRPS genes frequently cluster with genes encoding tailoring enzymes responsible for methoxylation and N-alkylation [5] [8]. These NRPSs often function as hybrid NRPS-PKS systems or as trimodular assembly lines incorporating arylalkylamine precursors.

Specifically, NRPS adenylation (A) domains are implicated in selecting and activating phenylalanine or tyrosine, the precursors to the phenylmethyl substituent. The activated amino acid is tethered to the peptidyl carrier protein (PCP) domain via a thioester linkage. Subsequent condensation (C) domains likely catalyze nucleophilic attack by the nitrogen of a preformed isoindolinone intermediate on the activated carbonyl of the phenylalanyl (or tyrosyl)-S-PCP complex, directly facilitating N-benzylation [6]. This mechanism bypasses typical peptide bond formation, instead utilizing NRPS machinery for N-alkyl transfer. Supporting this model, gene inactivation of specific NRPS components in Stachybotrys eliminates production of benzylated isoindolinones like stachybotryamide derivatives [5] [8].

Furthermore, type II thioesterases encoded within these clusters perform critical proofreading and starter unit loading functions essential for maintaining the fidelity of isoindoline alkaloid assembly, particularly when non-proteinogenic precursors are utilized [9]. The modular architecture of these NRPS systems allows combinatorial generation of structural diversity; variations in A-domain specificity or module number can yield analogs differing in their aromatic substitution patterns (e.g., methoxy vs hydroxy at C5) or N-alkyl chain (benzyl vs phenethyl) [6].

Genetic Regulation of Phenylmethyl Group Incorporation in Microbial Producers

The incorporation of the phenylmethyl group at N2 of the isoindoline core is tightly regulated at the genetic level in fungal producers. This involves cluster-situated transcriptional regulators and integration with global nutrient-sensing networks.

The biosynthetic gene cluster (BGC) encoding enzymes for the target compound invariably includes a pathway-specific transcription factor, often belonging to the Zn₂-Cys₆ binuclear cluster family in fungi. This regulator directly binds promoter elements upstream of the NRPS gene responsible for phenylalanine activation and the benzyltransferase/N-alkylation enzyme [5] [8]. Deletion of this regulator abolishes production of benzylated isoindolinones but may not affect synthesis of the unsubstituted core, demonstrating its specific role in controlling the phenylmethyl branch of the pathway.

Global nitrogen availability profoundly impacts phenylmethyl group incorporation. Nitrogen metabolite repression mediated by GATA-family regulators (e.g., AreA in Aspergillus) modulates expression of the phenylalanine ammonia-lyase (PAL) or other genes supplying phenylalkylamine precursors [6]. Under nitrogen-sufficient conditions, repression of PAL limits phenylalanine flux towards the isoindoline pathway, reducing benzylated product yield. Conversely, nitrogen limitation derepresses precursor supply.

Similarly, carbon catabolite repression influences pathway activity. The CreA repressor downregulates many secondary metabolite BGCs during growth on preferred carbon sources like glucose. Shifting cultures to less repressive carbon sources (e.g., galactose, xylose) or employing creA loss-of-function mutants enhances isoindolinone titers, including phenylmethyl-substituted derivatives [5]. Additionally, two-component systems involving sensor histidine kinases and response regulators (e.g., Sln1, Nik1 homologs) integrate pH, osmotic stress, and redox signals to modulate cluster expression, indirectly influencing phenylmethyl group incorporation efficiency [6]. This hierarchical regulatory network ensures phenylmethyl-isoindolinone biosynthesis occurs under appropriate physiological and environmental conditions.

Table 3: Genetic Regulatory Elements Controlling Phenylmethyl Group Incorporation

Regulatory Element/SystemTypeMechanism of Action on Phenylmethyl-Isoindolinone BiosynthesisEnvironmental Signal
Cluster-Specific Transcription FactorZn₂-Cys₆ regulator (Pathway-specific)Activates transcription of NRPS and N-benzylation genes within the BGCPathway-specific inducer (unknown)
AreAGATA-family global regulatorDerepresses nitrogen catabolic genes (e.g., PAL) under nitrogen limitationLow nitrogen (NH₄⁺, Gln) availability
CreA/Cre1Cys₂His₂ zinc finger repressorRepresses BGC expression during growth on preferred carbon sources (e.g., glucose)High glucose concentration
Two-Component Systems (e.g., SlnA/R)Histidine Kinase / Response RegulatorPhosphorelay modulates activity of developmental/stress-responsive transcription factorsOsmotic stress, pH changes
LaeANuclear methyltransferase (Epigenetic)Remodels chromatin to activate silent secondary metabolite clustersUnknown (Developmental stage?)

Structures of Key Compounds

  • 1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)-
  • 6-Methoxy-2,5-dimethyl-2H-isoindole-4,7-dione
  • Staurosporine
  • Rebeccamycin
  • Holyrine A
  • Arcyriaflavin A
  • Midostaurin
  • Lenalidomide
  • Pomalidomide
  • Apremilast

Properties

Product Name

1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)-

IUPAC Name

2-benzyl-5-methoxyisoindole

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

InChI

InChI=1S/C16H15NO/c1-18-16-8-7-14-11-17(12-15(14)9-16)10-13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3

InChI Key

FXKZYZUWYRSIHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN(C=C2C=C1)CC3=CC=CC=C3

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